molecular formula MgC2O4<br>C2H4MgO6 B1208551 Magnesium oxalate dihydrate CAS No. 6150-88-5

Magnesium oxalate dihydrate

Cat. No.: B1208551
CAS No.: 6150-88-5
M. Wt: 148.35 g/mol
InChI Key: PJYWQDOJMBTCCO-UHFFFAOYSA-L
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Description

Magnesium oxalate dihydrate is an organic compound consisting of a magnesium cation with a 2+ charge bonded to an oxalate anion. The chemical formula for this compound is MgC₂O₄·2H₂O. It appears as a white solid and is practically insoluble in water and organic solvents . This compound is found naturally in certain geological formations and can also be synthesized in the laboratory.

Mechanism of Action

Target of Action

Magnesium oxalate dihydrate is an organic compound comprising a magnesium cation with a 2+ charge bonded to an oxalate anion .

Mode of Action

When heated, this compound decomposes into magnesium oxide and carbon oxides . This decomposition process could potentially influence its interaction with its targets.

Biochemical Pathways

Oxalic acid, a component of magnesium oxalate, is a secondary metabolite secreted by fungi, bacteria, and plants . Oxalates are linked to various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Result of Action

It’s known that when heated, this compound decomposes into magnesium oxide and carbon oxides . This decomposition process could potentially have some effects at the molecular and cellular level.

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the compound decomposes at 150°C into an anhydrous form . With additional heating, the anhydrous form decomposes further into magnesium oxide and carbon oxides between 420°C and 620°C . Therefore, the compound’s action, efficacy, and stability are highly dependent on the environmental temperature.

Biochemical Analysis

Biochemical Properties

Magnesium oxalate dihydrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves its role as an inhibitor of calcium oxalate crystallization, which is crucial in preventing the formation of kidney stones . This compound interacts with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which are involved in the metabolic pathways leading to oxalate production . These interactions help regulate the levels of oxalate in the body, thereby reducing the risk of hyperoxaluria and related conditions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that high levels of oxalate can disrupt mitochondrial function, leading to systemic disturbances . This compound can modulate the activity of immune cells, promoting T helper, B cell, and macrophage responses . Additionally, it plays a role in regulating inflammation and oxidative stress, which are critical for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound forms complexes with magnesium ions, which can then interact with oxalate anions to form magnesium oxalate . This interaction inhibits the nucleation and growth of calcium oxalate crystals, thereby preventing kidney stone formation . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The dihydrate form of magnesium oxalate decomposes at 150°C into the anhydrous form, which further decomposes into magnesium oxide and carbon oxides at higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of preventing oxalate-induced kidney damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively prevent the formation of calcium oxalate crystals without causing adverse effects . High doses may lead to toxicity and adverse effects such as renal failure and decreased serum calcium levels . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate and dicarboxylate metabolism pathways . It interacts with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions help regulate oxalate levels in the body and prevent the accumulation of toxic oxalate concentrations.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is primarily localized in the kidneys, where it plays a role in preventing the formation of calcium oxalate crystals . Its distribution is influenced by factors such as solubility and binding affinity to cellular components.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, as it can interact with mitochondrial enzymes and modulate oxidative stress responses. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium oxalate dihydrate can be synthesized by combining a magnesium salt, such as magnesium nitrate, with an oxalate source, such as oxalic acid or dimethyl oxalate. The reaction typically proceeds as follows: [ \text{Mg}^{2+} + \text{C}_2\text{O}_4^{2-} \rightarrow \text{MgC}_2\text{O}_4 ] For example, mixing magnesium nitrate with potassium hydroxide and then adding this solution to dimethyl oxalate will yield magnesium oxalate .

Industrial Production Methods: Industrial production methods for this compound include the sol-gel method, which involves the formation of a gel-like substance that is then annealed at a suitable temperature to form this compound. This method is advantageous due to its simplicity, cost-effectiveness, and ability to produce high-purity products with a narrow particle size distribution .

Chemical Reactions Analysis

Types of Reactions: Magnesium oxalate dihydrate undergoes several types of chemical reactions, including decomposition and complexation.

Decomposition: When heated, this compound decomposes in two stages. First, it loses its water molecules at around 150°C to form anhydrous magnesium oxalate: [ \text{MgC}_2\text{O}_4·2\text{H}_2\text{O} \rightarrow \text{MgC}_2\text{O}_4 + 2\text{H}_2\text{O} ] Further heating between 420°C and 620°C results in the decomposition of anhydrous magnesium oxalate into magnesium oxide and carbon oxides: [ \text{MgC}_2\text{O}_4 \rightarrow \text{MgO} + \text{CO}_2 + \text{CO} ]

Common Reagents and Conditions: The decomposition reactions typically require controlled heating conditions. The presence of complexing agents like oxalic acid can influence the rate of crystal growth and the final crystallite size of the products .

Scientific Research Applications

Magnesium oxalate dihydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Magnesium oxalate dihydrate can be compared with other oxalate compounds, such as calcium oxalate and iron oxalate.

    Calcium Oxalate: Unlike magnesium oxalate, calcium oxalate is more commonly found in biological systems, such as kidney stones.

    Iron Oxalate: Iron oxalate is used in different industrial applications, including pigment production and as a precursor for iron-based catalysts.

This compound is unique due to its specific decomposition properties and its ability to form nano-sized magnesium oxide particles, which are highly valued in nanotechnology and catalysis .

Properties

IUPAC Name

magnesium;oxalate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Mg.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYWQDOJMBTCCO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4MgO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210485
Record name Magnesium oxalate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-88-5
Record name Magnesium oxalate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium oxalate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNESIUM OXALATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D674BHV95V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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